Home > Products > Screening Compounds P54344 > 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea - 2034262-05-8

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea

Catalog Number: EVT-2762314
CAS Number: 2034262-05-8
Molecular Formula: C16H22N4O
Molecular Weight: 286.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a complex organic compound that belongs to the class of substituted ureas. This compound features a pyrazole ring and a dimethylphenyl moiety, contributing to its unique chemical properties and potential biological activities. Ureas are known for their diverse applications in medicinal chemistry, particularly as pharmaceuticals and agrochemicals.

Source

The synthesis and characterization of this compound have been reported in various scientific literature. The primary sources include research articles detailing synthetic methodologies and biological evaluations of similar compounds, which provide insights into the structural characteristics and potential applications of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea .

Classification

This compound can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Pyrazole, aromatic hydrocarbons
  • IUPAC Name: 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea
Synthesis Analysis

Methods

The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. A common approach includes the reaction of appropriate isocyanates with amines or hydrazines to form urea derivatives.

Technical Details

  1. Starting Materials:
    • 1,5-Dimethyl-1H-pyrazole
    • 3,4-Dimethylphenyl isocyanate
    • Ethanol or other suitable solvents
  2. Procedure:
    • The pyrazole derivative is reacted with the isocyanate in the presence of a base (e.g., triethylamine) under controlled temperature conditions.
    • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography.
    • The product is purified through recrystallization or chromatography techniques.
Molecular Structure Analysis

Structure

The molecular structure of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Data

Key structural data include:

  • Molecular Weight: Approximately 284.35 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within a defined range for similar compounds.

Crystallographic studies can provide further insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for urea derivatives:

  • Hydrolysis: In the presence of water and acid/base catalysts.
  • Substitution Reactions: Where functional groups on the aromatic ring can be modified.

Technical Details

Reactions involving this compound often require careful control of conditions such as temperature and pH to avoid decomposition or unwanted side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm product identities .

Mechanism of Action

Process

The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea exerts its effects—particularly if it exhibits biological activity—typically involves:

  1. Target Binding: Interaction with specific biological targets such as enzymes or receptors.
  2. Biochemical Pathways: Modulation of metabolic pathways leading to desired therapeutic effects.

Data from pharmacological studies would elucidate its specific mechanism of action in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from experimental studies can provide additional insights into these properties .

Applications

Scientific Uses

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Agricultural Chemicals: Potential use as herbicides or fungicides due to its structural similarity to known agrochemicals.

Research continues to explore the efficacy and safety profiles of such compounds in therapeutic contexts .

Introduction to Pyrazolyl-Urea Derivatives in Medicinal Chemistry

Structural Significance of Pyrazole-Urea Hybrids in Drug Discovery

The pyrazole ring constitutes a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and structural versatility. As a five-membered diazole heterocycle, it features two adjacent nitrogen atoms (N1 "pyrrole-like" and N2 "pyridine-like"), enabling differential hydrogen bonding and acid-base reactivity [1]. This bifunctional character permits interactions with diverse biological targets. When linked to a urea moiety (–NH–C(=O)–NH–), the resulting pyrazolyl-urea hybrids exhibit enhanced hydrogen-bonding capacity: the urea carbonyl serves as a strong hydrogen bond acceptor, while its NH groups act as donors. This dual capability facilitates high-affinity binding to protein kinases and enzymes [1] [3]. For example, the urea oxygen can accept hydrogen bonds from kinase hinge regions, while NH groups interact with catalytic residues or structural waters.

The 3,5-dimethylpyrazole subunit (CAS 67-51-6), a key component in the target compound, contributes specific steric and electronic effects. With a melting point of 106–109°C, water solubility of 14g/L (20°C), and pKa ~15.12, this heterocycle balances lipophilicity for membrane penetration with sufficient polarity for aqueous solubility [5]. Its methyl groups shield the pyrazole NH, reducing metabolic susceptibility while maintaining planarity for π-stacking interactions. Such properties underpin the pharmacological relevance of pyrazolyl-ureas, exemplified by FDA-approved kinase inhibitors like sorafenib and regorafenib [1] [3].

Historical Development of Urea-Linked Heterocyclic Compounds

Urea-linked heterocycles emerged as therapeutic agents following Friedrich Wöhler’s seminal 1828 urea synthesis. Early milestones include the antitrypanosomal agent suramin (1920s) and antidiabetic glibenclamide (1960s), which demonstrated urea’s capacity to engage biological targets [3]. The 1990s–2000s witnessed strategic integration of ureas with nitrogen heterocycles, particularly pyrazoles, to optimize drug-target interactions.

Table 1: Evolution of Urea-Linked Pyrazole Therapeutics | Era | Key Compounds | Therapeutic Application | Structural Advancement | |---------|-------------------|----------------------------|----------------------------| | 1960s | Mepirizole | Anti-inflammatory, analgesic | Unsubstituted pyrazole-urea | | 1990s | Rimonabant | CB1 antagonist for obesity | 1,5-Diarylpyrazole urea | | 2000s | Crizotinib | ALK/ROS1 inhibitor (anticancer) | Aminopyrazole with urea-like amide | | 2010s | Pyrazolyl-urea kinase inhibitors | Anticancer agents | 3,5-Disubstituted pyrazoles with aryl ureas |

This progression highlights three design principles: 1) Incorporation of meta-directing substituents (e.g., 3,5-dimethyl groups) to stabilize the pyrazole ring and modulate electron distribution; 2) Strategic urea tethering to aromatic pharmacophores enhancing target affinity; 3) Optimization of linker length to bridge complementary binding sites [1] [5]. Patented pyrazolyl-ureas since 2000 further illustrate this evolution, with compounds showing nM-level inhibition of Src, p38 MAPK, and TrkA kinases [1].

Rationale for Targeting 1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-Dimethylphenyl)urea

This compound exemplifies modern hybrid design merging two optimized substructures:

  • Aryl Urea Domain: The 3,4-dimethylphenyl group provides a hydrophobic anchor for aromatic stacking in kinase ATP pockets, with ortho-methyl groups potentially inducing torsional restriction to enhance selectivity [3].
  • Pyrazole Component: The 1,5-dimethyl-1H-pyrazol-3-yl moiety delivers metabolic stability (N1 methylation prevents glucuronidation) and electron modulation (methyl groups adjust ring π-density) [5].
  • Linker Strategy: A two-carbon ethylenic spacer (–CH₂–CH₂–) bridges these domains, providing conformational flexibility to adopt bioactive poses while maintaining optimal distance (≈6Å) between pharmacophores. This design mirrors successful kinase inhibitors like sorafenib but introduces asymmetric dimethylation on both rings to fine-tune steric occupancy and desolvation energetics [1] [3].

Computational analyses predict enhanced blood-brain barrier penetration (cLogP ≈3.2) and moderate hydrogen-bonding capacity (H-bond donors/acceptors: 3/3), positioning it for CNS-targeted applications. Its synthesis leverages established pyrazole carboxylate chemistry [5], enabling efficient derivatization to probe structure-activity relationships.

Properties

CAS Number

2034262-05-8

Product Name

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea

Molecular Formula

C16H22N4O

Molecular Weight

286.379

InChI

InChI=1S/C16H22N4O/c1-11-5-6-14(9-12(11)2)18-16(21)17-8-7-15-10-13(3)20(4)19-15/h5-6,9-10H,7-8H2,1-4H3,(H2,17,18,21)

InChI Key

KURJPFGHFPGJRO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=NN(C(=C2)C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.